Apramycin

Description

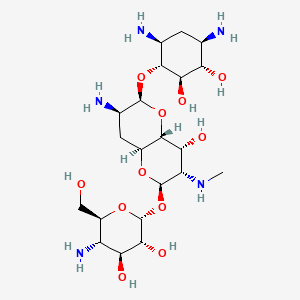

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUGFQTQHRASN-XQENGBIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65710-07-8 (unspecified sulfate) | |

| Record name | Apramycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045465 | |

| Record name | Apramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37321-09-8 | |

| Record name | Apramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apramycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Apramycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin is a unique aminoglycoside antibiotic characterized by a monosubstituted 2-deoxystreptamine ring and an unusual bicyclic sugar moiety.[1] This distinct structure confers a novel mechanism of action and a favorable resistance profile compared to other clinically used aminoglycosides. This guide provides a comprehensive technical overview of the molecular interactions and functional consequences of this compound binding to the bacterial ribosome, intended to inform further research and drug development efforts.

Core Mechanism of Action: Inhibition of Translocation

This compound is a potent inhibitor of bacterial protein synthesis.[2] Its primary mechanism of action is the inhibition of the translocation step of elongation.[2] This contrasts with many other aminoglycosides that primarily induce misreading of the mRNA codon. While this compound can cause a limited degree of mistranslation, its principal inhibitory effect stems from stalling the ribosome after peptide bond formation, preventing its movement along the mRNA template.[2]

Binding Site on the 16S Ribosomal RNA

This compound binds to the A-site on the 30S ribosomal subunit, specifically within helix 44 (h44) of the 16S rRNA.[3] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise interactions between this compound and the ribosomal RNA.[1][4][5]

Key interactions include:

-

Hydrogen bonding: this compound forms a network of hydrogen bonds with conserved nucleotides in the A-site, including G1494 and U1495.

-

Shape complementarity: The unique three-dimensional structure of this compound allows it to fit snugly into the major groove of the A-site RNA.

A critical distinction from other aminoglycosides is that this compound binding does not induce the flipping out of two key adenine residues, A1492 and A1493, from h44.[6] This lack of conformational change is believed to be the reason for the limited misreading observed with this compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and binding of this compound.

Table 1: In Vitro Translation Inhibition

| Ribosome Type | IC50 (µM) | Reference |

| Bacterial (E. coli) | 0.02 - 0.08 | [1] |

| Eukaryotic Cytosolic (Rabbit Reticulocyte) | 40.4 - 91.2 | [1] |

| Human Mitochondrial | 115.6 | [1] |

| Human Mitochondrial (A1555G mutant) | 47.5 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) Against Key Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 0.5 - 256 | 16 | 64 | [7] |

| Klebsiella pneumoniae | 4 - 16 | - | - | [8] |

| Pseudomonas aeruginosa | - | - | - | - |

Table 3: Binding Affinity

| Target | Dissociation Constant (Kd) | Method | Reference |

| Eukaryotic 18S rRNA A-site | 500 ± 50 nM | Mass Spectrometry | [9] |

Experimental Protocols

Cryo-Electron Microscopy of the this compound-Ribosome Complex

Objective: To visualize the high-resolution structure of this compound bound to the bacterial ribosome.

Methodology (Adapted from Paternoga et al., 2023): [5][10]

-

Ribosome Preparation: Highly purified 70S ribosomes are prepared from Escherichia coli MRE600. Ribosomal subunits are typically separated and then reassociated to ensure homogeneity.

-

Complex Formation: A molar excess of this compound is incubated with the 70S ribosomes in a suitable buffer (e.g., HEPES-polymix buffer) to ensure saturation of the binding site.

-

Grid Preparation and Vitrification: The ribosome-apramycin complex solution is applied to glow-discharged cryo-EM grids. The grids are then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A series of tilted images (a tilt series) or a movie of frames is recorded for each area of the grid.

-

Image Processing: The collected images are processed using software packages such as RELION and Warp. This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-apramycin complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map using software like Coot and refined using programs such as Phenix.

X-ray Crystallography of an this compound-RNA Oligonucleotide Complex

Objective: To determine the atomic-resolution structure of this compound bound to a model of the ribosomal A-site.

Methodology (Adapted from Hermann et al., 2007): [6]

-

RNA Synthesis and Purification: An RNA oligonucleotide corresponding to the bacterial 16S rRNA A-site is synthesized by in vitro transcription using T7 RNA polymerase. The RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Complex Formation and Crystallization: The purified RNA is annealed and then co-crystallized with this compound using the hanging-drop vapor-diffusion method. A range of crystallization conditions (precipitants, buffers, salts, and temperature) are screened to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and X-ray diffraction data is collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known RNA structure as a search model. The model is then refined against the diffraction data to yield the final atomic structure of the this compound-RNA complex.

In Vitro Translation Assay

Objective: To quantify the inhibitory activity of this compound on bacterial protein synthesis.

Methodology (Adapted from Matt et al., 2012): [1]

-

System Components: A cell-free translation system is used, which can be a commercial kit (e.g., PURExpress) or a system reconstituted from purified components (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Template: A messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase, is used.

-

Reaction Setup: The translation reaction is set up with all necessary components, including the mRNA template and a range of this compound concentrations.

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

-

Quantification: The amount of synthesized reporter protein is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.

-

Data Analysis: The data is plotted as the percentage of protein synthesis inhibition versus the this compound concentration. The IC50 value, the concentration of this compound that inhibits protein synthesis by 50%, is then calculated.

Ribosomal Footprinting

Objective: To map the precise location of ribosomes on mRNA transcripts in the presence of this compound.

Methodology (Adapted from Mohammad & Buskirk, 2019): [11]

-

Cell Culture and Treatment: Bacterial cells are grown to mid-log phase and then treated with this compound for a specified time to arrest translation.

-

Cell Lysis and Nuclease Digestion: The cells are rapidly lysed, and the lysate is treated with RNase I to digest any mRNA that is not protected by ribosomes.

-

Ribosome-Protected Fragment (RPF) Isolation: The ribosome-mRNA complexes are isolated by sucrose gradient centrifugation. The RNA fragments protected by the ribosomes (the "footprints") are then extracted.

-

Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped back to the bacterial genome to determine the density and position of ribosomes on each mRNA. This reveals the specific sites where this compound causes ribosomes to stall.

Visualizations

This compound Binding to the Ribosomal A-Site

Caption: this compound binds to the A-site of the 30S ribosomal subunit.

This compound's Effect on Translation Elongation

Caption: this compound primarily inhibits the translocation step of translation elongation.

Experimental Workflow for In Vitro Translation Assay

Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.

Mechanisms of Resistance

Bacterial resistance to this compound is relatively uncommon compared to other aminoglycosides.[12] This is due to its unique structure, which is not a substrate for many of the common aminoglycoside-modifying enzymes.[3] However, resistance can arise through a few mechanisms:

-

Enzymatic Modification: The primary mechanism of acquired resistance is through the action of the aminoglycoside acetyltransferase AAC(3)-IV, which acetylates this compound, rendering it inactive.[13]

-

Target Site Modification: Mutations in the 16S rRNA at or near the this compound binding site can reduce its binding affinity, leading to resistance.

-

Reduced Uptake/Efflux: General mechanisms of antibiotic resistance, such as decreased cell permeability or active efflux of the drug, can also contribute to reduced susceptibility to this compound.

Conclusion

This compound's distinct mechanism of action, centered on the inhibition of translocation with minimal misreading, sets it apart from other aminoglycosides. Its unique structure provides a significant advantage in overcoming common resistance mechanisms. The detailed understanding of its interaction with the bacterial ribosome, supported by quantitative data and advanced structural and biochemical techniques, provides a solid foundation for the development of novel and more effective antimicrobial agents. Further research focusing on the kinetic parameters of this compound's interaction with the ribosome and a deeper exploration of potential resistance mechanisms will be crucial for its successful clinical application.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structural basis for hygromycin B inhibition of yeast pseudouridine-deficient ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. istina.msu.ru [istina.msu.ru]

- 7. Magnus Johansson - Uppsala University [uu.se]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mpinat.mpg.de [mpinat.mpg.de]

- 11. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. In vitro experimental system for analysis of transcription-translation coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apramycin Sulfate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin sulfate is a broad-spectrum aminoglycoside antibiotic notable for its unique chemical structure and efficacy against a range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate. Detailed experimental protocols for its analysis are presented, and key pathways are visualized to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Identification

This compound is a structurally unique aminocyclitol antibiotic produced by Streptomyces tenebrarius. It is distinguished by a bicyclic sugar moiety and a monosubstituted deoxystreptamine.[1] The sulfate salt is the common pharmaceutical form.

IUPAC Name: (2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid[2]

Synonyms: Nebramycin II, this compound sulphate[3][4]

Chemical Structure:

Caption: Simplified block diagram of this compound Sulfate structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound sulfate is provided in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound Sulfate

| Property | Value | References |

| CAS Number | 65710-07-8 | [4] |

| Molecular Formula | C21H43N5O15S | [2][3] |

| Molecular Weight | 637.66 g/mol | [2][5] |

| Appearance | White to light yellow or brown powder/solid | |

| Melting Point | >168 °C (with decomposition) | [3] |

| Solubility | Highly soluble in water (>300 g/L). Sparingly soluble in lower alcohols. Insoluble in organic solvents like methanol and chloroform. | [5][6] |

| Stability | Aqueous solutions are stable. Should be stored desiccated at 2-8°C. | [5] |

Mechanism of Action

This compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.

The mechanism involves the following key steps:

-

Binding to the 30S Ribosomal Subunit: this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[7] This binding is distinct from many other aminoglycosides, contributing to its activity against some aminoglycoside-resistant strains.

-

Inhibition of Translocation: The binding of this compound interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon.[4][8]

-

Induction of mRNA Misreading: To a lesser extent than inhibiting translocation, this compound can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9]

The culmination of these actions is the disruption of essential protein synthesis, leading to bacterial cell death.

Caption: Mechanism of action of this compound at the bacterial ribosome.

Bacterial Resistance Mechanisms

While this compound is resilient to some common aminoglycoside resistance mechanisms, bacteria can develop resistance through several pathways:

-

Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) can inactivate this compound. A key enzyme is aminoglycoside 3-N-acetyltransferase type-IV (AAC(3)-IV), which is encoded by the aac(3)-IV gene.[10] Another recently identified enzyme is ApmA, an acetyltransferase that can inactivate this compound.[11]

-

Ribosomal Modification: Methyltransferase enzymes can modify the 16S rRNA at the this compound binding site, reducing drug affinity. The npmA gene encodes a 16S rRNA m¹A1408 methyltransferase that confers resistance to this compound.[10]

-

Efflux Pumps: Although less prominent for this compound, active efflux of the drug out of the bacterial cell can contribute to reduced susceptibility.

Caption: Key bacterial resistance mechanisms to this compound.

Experimental Protocols

Accurate and reliable analytical methods are crucial for the quality control and research of this compound sulfate. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method for the Determination of this compound Sulfate in Pharmaceutical Preparations

This protocol is based on a pre-column derivatization method followed by reversed-phase HPLC with UV detection.[12]

Objective: To quantify this compound sulfate in an oral soluble powder.

Materials and Reagents:

-

This compound sulfate reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

-

Sodium octanosulfonate

-

o-phthalaldehyde (OPA)

-

2-mercaptoacetic acid

-

Sodium bicarbonate

-

C18 reversed-phase column (e.g., Synergy Hydro, 150 mm x 4.6 mm, 4 µm)

-

HPLC system with UV detector

Standard Solution Preparation:

-

Prepare a stock solution of this compound sulfate reference standard in water.

-

Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations in the range of 0.02 to 0.05 mg/mL.

Sample Preparation:

-

Accurately weigh a quantity of the oral soluble powder equivalent to a known amount of this compound.

-

Dissolve the powder in a known volume of water to obtain a theoretical this compound concentration within the calibration range.

-

Filter the solution through a 0.45 µm filter.

Derivatization Procedure:

-

To a specific volume of the standard or sample solution, add a solution of OPA and 2-mercaptoacetic acid.

-

Allow the reaction to proceed for 90 minutes at room temperature, protected from light.

Chromatographic Conditions:

-

Column: C18 reversed-phase, Synergy Hydro (150 mm x 4.6 mm, 4 µm)

-

Mobile Phase: 0.005 mol/L sodium octanosulfonate in a mixture of acetonitrile:water:acetic acid (45:55:2 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 50 µL

-

Detection: UV at 332 nm

-

Column Temperature: Ambient

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the working standards.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This compound sulfate remains a significant antibiotic in veterinary medicine with potential for future applications due to its unique structural features that allow it to evade some common resistance mechanisms. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective use and for the development of next-generation aminoglycosides. The analytical methods outlined in this guide provide a framework for the quality control and further research of this important compound.

References

- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pickeringlabs.com [pickeringlabs.com]

- 3. This compound sulfate CAS#: 65710-07-8 [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Sulfate or this compound Sulphate API, Raw Material CAS 41194-16-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. fao.org [fao.org]

- 7. toku-e.com [toku-e.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

An In-Depth Technical Guide to Research-Grade Apramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental use of research-grade apramycin. It is intended to serve as a valuable resource for scientists engaged in antimicrobial research and drug development.

Core Chemical and Physical Properties

This compound is an aminoglycoside antibiotic produced by Streptomyces tenebrarius.[1] In research and veterinary applications, it is commonly available as either the free base or a sulfate salt. The choice of form depends on the specific experimental requirements, with the sulfate salt often favored for its improved solubility in aqueous solutions.[2]

CAS Numbers for Research-Grade this compound:

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound (free base) | 37321-09-8[3][4][5] | C₂₁H₄₁N₅O₁₁ | 539.58[6][7] |

| This compound Sulfate | 65710-07-8[6][8][9] | C₂₁H₄₁N₅O₁₁ · xH₂SO₄ | 637.66 (as monosulfate)[8][9] |

Mechanism of Action: A Unique Aminoglycoside

This compound exerts its bactericidal effect by inhibiting protein synthesis.[10] Like other aminoglycosides, it targets the bacterial ribosome. However, its action is distinguished by a unique structural and functional profile.

The core mechanism involves:

-

Binding to the 30S Ribosomal Subunit: this compound binds to the A site (aminoacyl-tRNA site) within the 16S rRNA of the 30S subunit.[8][11]

-

Dual Inhibition: This binding event has a dual effect: it induces misreading of the mRNA codon and, crucially, blocks the translocation of the peptidyl-tRNA from the A site to the P site.[1][12] This translocation inhibition is a key feature that distinguishes this compound from many other aminoglycosides.[12]

-

Cessation of Protein Synthesis: The combination of producing aberrant proteins and halting the elongation process leads to a rapid cessation of protein synthesis, resulting in bacterial cell death.[2][10]

This compound's distinctive structure, characterized by a monosubstituted 2-deoxystreptamine ring and a bicyclic sugar moiety, renders it intrinsically resilient to many common aminoglycoside-modifying enzymes (AMEs) that confer resistance to other members of this antibiotic class.[11]

Figure 1. Mechanism of action of this compound on the bacterial ribosome.

In Vitro Antimicrobial Activity

This compound demonstrates broad-spectrum activity against a range of Gram-negative and Gram-positive pathogens, including multidrug-resistant (MDR) isolates. Below is a summary of its activity, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Representative MIC Values for this compound against Various Bacterial Species

| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Escherichia coli | 1 - >512 | - | - | [1][8] |

| Klebsiella pneumoniae | 2 - >256 | - | - | [1][8] |

| Pseudomonas aeruginosa | 4 | - | - | [1] |

| Staphylococcus aureus (MRSA & MSSA) | - | 8 | 16 | [13][14] |

| Acinetobacter baumannii (MDR) | - | - | - | [15] |

Note: The wide MIC ranges observed for some species can be attributed to the inclusion of highly resistant isolates in testing panels. Typical MIC values for susceptible strains are generally at the lower end of the range.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[16][17][18]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

-

This compound sulfate powder

-

Sterile 96-well round-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Target bacterial isolate(s)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Multichannel pipette

-

Plate sealer or plastic bags

-

35-37°C incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound sulfate in sterile deionized water. Filter-sterilize the solution using a 0.22 µm filter.

-

Preparation of Microtiter Plates: a. In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of final concentrations (e.g., 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL. b. Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only) for each isolate.

-

Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells (e.g., a 1:150 dilution followed by addition of 50 µL to 50 µL of drug solution in the well).

-

Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well (except the negative control) with 50 µL of the final bacterial suspension. b. Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.

-

Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Figure 2. Experimental workflow for MIC determination by broth microdilution.

Protocol: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This model is a standard for preclinical evaluation of antimicrobial efficacy against localized soft tissue infections.[19][20]

Objective: To evaluate the in vivo bactericidal activity of this compound by measuring the reduction in bacterial load in the thigh muscle of infected, immunocompromised mice.

Materials:

-

Female ICR or NMRI mice (5-6 weeks old)

-

Cyclophosphamide (for immunosuppression)

-

Target bacterial strain (e.g., MRSA, A. baumannii)

-

This compound for injection (formulated in sterile saline)

-

Sterile saline and PBS

-

Anesthetic

-

Homogenizer

-

Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)

Procedure:

-

Induction of Neutropenia: a. Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is two doses: 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.[13][19][21]

-

Infection: a. On day 0, challenge the neutropenic mice with an intramuscular (i.m.) injection of the bacterial inoculum (e.g., 0.1 mL of ~10⁶-10⁷ CFU/mL) into the right thigh muscle.[19][21]

-

Treatment: a. Initiate treatment 1-2 hours post-infection. b. Administer this compound subcutaneously (s.c.) at various doses (e.g., 16, 32, 80 mg/kg).[13][14] Dosing can be administered as a single dose or fractionated over a 24-hour period (e.g., at 1, 9, and 17 hours post-infection).[13][14] c. Include a vehicle control group (saline) and a zero-hour control group (sacrificed at the start of treatment to determine initial bacterial load).

-

Endpoint and Analysis: a. At 24 hours post-infection, euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate onto appropriate agar media to determine the number of colony-forming units (CFU). e. Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue. Efficacy is determined by comparing the CFU count in treated groups to the vehicle control and zero-hour groups.

Figure 3. Workflow for the neutropenic murine thigh infection model.

In Vivo Efficacy Data

Studies in murine infection models have demonstrated the potent in vivo activity of this compound, which is comparable to or exceeds that of other clinically used aminoglycosides.

Table 2: Summary of this compound In Vivo Efficacy in Murine Models

| Infection Model | Pathogen | Treatment Regimen | Efficacy Endpoint | Result | Reference(s) |

| Septicemia | MRSA AG041 | 16, 32, 80 mg/kg, s.c. (3 doses) | Bacterial load in kidney | 2-5 log₁₀ CFU/g reduction vs. vehicle | [13][14] |

| Aerosol Infection | M. tuberculosis | (Dose not specified) | Bacterial load in lungs | 2.4 log₁₀ CFU reduction after 9 days | [13][14] |

| Thigh Infection | A. baumannii | Various | Bacterial load in thigh | >4 log₁₀ CFU reduction at AUC/MIC > 50 | [15] |

MRSA: Methicillin-resistant Staphylococcus aureus; s.c.: subcutaneous; CFU: Colony-Forming Unit; AUC/MIC: Area under the curve to MIC ratio.

Conclusion

This compound is a potent aminoglycoside antibiotic with a unique mechanism of action that allows it to evade many common resistance determinants. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative bacteria, and proven in vivo efficacy make it a valuable tool for antimicrobial research and a promising candidate for further therapeutic development. This guide provides foundational data and standardized protocols to aid researchers in their exploration of this compound's potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | CAS 37321-09-8 | LGC Standards [lgcstandards.com]

- 6. This compound 65710-07-8 [sigmaaldrich.com]

- 7. This compound | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. medkoo.com [medkoo.com]

- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 11. pnas.org [pnas.org]

- 12. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Efficacy of this compound in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Efficacy of this compound against Multidrug-Resistant Acinetobacter baumannii in the Murine Neutropenic Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. Repurposing the Veterinary Antibiotic this compound for Antibacterial and Antibiofilm Activity Against Pseudomonas aeruginosa From Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 21. Model‐Informed Drug Development for Antimicrobials: Translational PK and PK/PD Modeling to Predict an Efficacious Human Dose for this compound - PMC [pmc.ncbi.nlm.nih.gov]

Apramycin's Potent Stand Against Gram-Negative Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin, a unique aminoglycoside antibiotic, is garnering significant attention as a potential therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Its distinct chemical structure, featuring a bicyclic sugar moiety and a monosubstituted deoxystreptamine, sets it apart from other clinically used aminoglycosides.[1][3] This structural difference is key to its ability to evade many of the common resistance mechanisms that have rendered other aminoglycosides less effective.[2][3][4] This guide provides a comprehensive overview of this compound's spectrum of activity, delves into the methodologies used for its evaluation, and explores its mechanism of action and the ways bacteria develop resistance.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of this compound has been extensively studied against a wide range of clinically significant Gram-negative bacteria. Multiple studies have demonstrated its broad and potent activity, particularly against multidrug-resistant isolates.

A large study assessing 1232 clinical isolates from various geographical regions demonstrated the broad antibacterial activity of this compound against several Enterobacteriaceae species and Acinetobacter baumannii.[2][5] The Minimum Inhibitory Concentration (MIC) values from this and other studies highlight this compound's potential.

Table 1: this compound MIC Distribution for Key Gram-Negative Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 1[6] | 8[7] |

| Klebsiella pneumoniae | 2[6] | 4[8] |

| Enterobacter spp. | - | - |

| Citrobacter freundii | - | - |

| Morganella morganii | - | - |

| Providencia spp. | - | - |

| Proteus mirabilis | - | - |

| Serratia marcescens | - | - |

| Acinetobacter baumannii | 8[9] | 32[9] |

| Pseudomonas aeruginosa | 4[6] | 32[9] |

Note: Data compiled from multiple sources.[6][7][8][9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Notably, an this compound concentration of 8 mg/L was found to inhibit a high percentage of various clinical isolates: 99% of E. coli, 98% of C. freundii, 96% of Providencia spp., 92% of S. marcescens, 97% of M. morganii, and 100% of P. mirabilis.[7] Furthermore, studies on multidrug-resistant Gram-negative blood culture isolates from Southeast Asia showed that 98.3% of isolates had this compound MICs ≤ 16 µg/mL.[10][11][12]

Experimental Protocols: Determining Antibacterial Activity

The evaluation of this compound's in vitro activity predominantly relies on standardized methods to ensure reproducibility and comparability of data.

Broth Microdilution Method (CLSI M07)

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]

Experimental Workflow:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Steps:

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium.

-

Antimicrobial Dilution: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well of a microtiter plate containing the diluted this compound is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

-

Quality Control: A reference strain, such as Escherichia coli ATCC 25922, is tested concurrently to ensure the accuracy of the results. The quality control range for this compound with this strain is 2–8 mg/L.[7]

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[13]

Signaling Pathway of this compound's Action:

Caption: this compound's mechanism of action targeting the bacterial ribosome.

The core of this compound's efficacy lies in its binding to the 30S ribosomal subunit.[13] This interaction has a dual consequence:

-

Inhibition of Translocation: this compound binding effectively stalls the movement of the ribosome along the messenger RNA (mRNA) template, a critical step in protein elongation.[13][14]

-

mRNA Misreading: The binding of this compound can also lead to the misreading of the genetic code, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[6]

This two-pronged disruption of protein synthesis ultimately leads to bacterial cell death.[13]

Mechanisms of Resistance

While this compound is resilient to many common aminoglycoside resistance mechanisms, resistance can still emerge.[3][4]

Primary Mechanisms of Resistance to this compound:

Caption: Overview of this compound resistance mechanisms in Gram-negative bacteria.

The most significant mechanism of resistance to this compound is enzymatic modification by aminoglycoside-modifying enzymes (AMEs) .[4][15] Specifically, the aminoglycoside 3-N-acetyltransferase type-IV enzyme , encoded by the aac(3)-IV gene, is the most prevalent enzyme that confers resistance to this compound.[4][16]

Unlike many other aminoglycosides, this compound's unique structure allows it to largely evade inactivation by other classes of AMEs and to remain active against bacteria that possess 16S rRNA methyltransferases (RMTases) .[3][4][9] These enzymes modify the ribosomal target site, leading to high-level resistance to many other aminoglycosides.[15] While resistance to this compound remains relatively rare, the acquisition of the aac(3)-IV gene is a primary concern.[9][16]

Conclusion

This compound demonstrates a potent and broad spectrum of activity against a wide array of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. Its unique chemical structure allows it to circumvent many of the resistance mechanisms that plague other aminoglycosides, making it a promising candidate for further development. Understanding the standardized methodologies for its evaluation, its mechanism of action, and the primary pathways of resistance is crucial for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance. Continued surveillance and research are essential to fully realize the clinical potential of this valuable antibiotic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. In vitro activity of this compound against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. This compound susceptibility of multidrug-resistant Gram-negative blood culture isolates in five countries in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. toku-e.com [toku-e.com]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of Resistance Patterns and Detection of this compound Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]

Apramycin's Differential Effect on Prokaryotic vs. Eukaryotic Ribosomes: A Technical Guide

Abstract

Apramycin is a structurally unique aminoglycoside antibiotic that exhibits potent antibacterial activity by targeting the ribosome. A key attribute contributing to its favorable safety profile is its high selectivity for prokaryotic ribosomes over their eukaryotic counterparts. This guide provides an in-depth technical examination of the molecular mechanisms underpinning this selectivity, summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and presents visual workflows and pathways to elucidate its function.

Mechanism of Action: A Tale of Two Ribosomes

This compound exerts its antibacterial effect by binding to the ribosomal decoding A site. However, subtle but critical structural differences between the prokaryotic 70S and eukaryotic 80S ribosomes are the primary determinants of its selective inhibition.

Prokaryotic Ribosome Interaction (70S)

In prokaryotes, this compound binds with high affinity to the A site on the 16S rRNA, a component of the small 30S ribosomal subunit.[1] The binding pocket is located in helix 44 (h44) of the 16S rRNA.[1][2] This interaction, specifically with key nucleotides such as A1408 and G1494, locks the ribosome in a conformation that physically blocks the translocation step of protein synthesis.[3][4][5] This blockage halts peptide chain elongation, ultimately leading to bacterial cell death. The unique bicyclic, eight-carbon dialdose moiety of this compound is crucial for this high-affinity interaction.[1]

Eukaryotic Ribosome Interaction (80S)

The primary reason for this compound's selectivity lies in a key nucleotide difference in the A site of eukaryotic 18S rRNA (a component of the 40S subunit). The nucleotide at position 1408 (using E. coli numbering) is an adenosine (A) in prokaryotes, but a guanosine (G) in eukaryotes.[6] This A1408G substitution introduces steric hindrance and alters the local conformation of the binding pocket, significantly reducing the binding affinity of many aminoglycosides, including this compound.[6]

While this compound displays excellent selectivity in vivo and in cell-free translation assays, it is unique among aminoglycosides for its ability to bind to isolated eukaryotic decoding site RNA constructs.[1][3][4] Structural studies have shown that this compound can bind to the human ribosomal decoding site, but the binding mode is distinct from its interaction with the bacterial target.[3][4] This suggests that while some interaction is possible, it is not sufficient to effectively inhibit the function of the complete 80S ribosome during active translation, leading to the observed high selectivity and low systemic toxicity.[1]

Quantitative Analysis of Ribosomal Inhibition

The selectivity of this compound can be quantified by comparing its inhibitory concentration (IC50) in prokaryotic and eukaryotic cell-free translation systems. A higher IC50 value in eukaryotic systems indicates lower potency and thus higher selectivity.

| System Type | Organism/Source | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Prokaryotic | E. coli (cell-free) | ~0.9 - 5.0 | Paromomycin | ~1.0 |

| Eukaryotic | Rabbit Reticulocyte | > 100 | Paromomycin | ~3.5 |

| Eukaryotic | L. tarentolae (cell-free) | > 20 | Paromomycin | > 20 |

Table 1: Comparative in vitro inhibition of translation (IC50). Data compiled and interpreted from multiple sources demonstrating significantly higher IC50 values in eukaryotic systems, confirming selectivity. Actual values for this compound can vary based on assay conditions; ranges are provided based on typical aminoglycoside performance and derivative studies.[7][8][9]

Key Experimental Protocols

The characterization of this compound's ribosomal effects relies on several key in vitro techniques.

Ribosome Purification

Purifying active ribosomes is the first step for many binding and inhibition assays.

-

Objective: To isolate functionally active 70S (prokaryotic) or 80S (eukaryotic) ribosomes.

-

Methodology (Prokaryotic - E. coli):

-

Cell Growth & Harvest: Grow E. coli cells in a rich medium (e.g., LB) to mid-log phase (OD600 ~0.6). Harvest cells by centrifugation at 4°C.[10]

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).[10] Lyse cells via sonication or a French press on ice.[10]

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Ribosome Pelleting: Carefully collect the supernatant and pellet the ribosomes by ultracentrifugation (e.g., 100,000 x g) for 4-16 hours through a sucrose cushion.

-

Wash & Resuspend: Gently wash the ribosome pellet with a buffer to remove contaminants and resuspend in a storage buffer containing appropriate magnesium concentrations.

-

Quantification & Storage: Determine the concentration by measuring absorbance at 260 nm (A260). Store aliquots at -80°C.

-

In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis.

-

Objective: To determine the IC50 of this compound in prokaryotic and eukaryotic systems.

-

Methodology:

-

System Preparation: Use commercially available cell-free expression systems (e.g., E. coli S30 extract, Rabbit Reticulocyte Lysate, or HeLa Cell Lysate) or purified components.[11][12]

-

Template: Utilize an mRNA template coding for a reporter protein, such as Firefly Luciferase or Green Fluorescent Protein (GFP).[11][13]

-

Reaction Setup: In a microplate format, combine the cell-free extract, an amino acid mixture, the mRNA template, and serial dilutions of this compound (and a vehicle control).

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a set time (e.g., 60-90 minutes).[14]

-

Signal Detection:

-

For Luciferase: Add luciferin substrate and measure luminescence using a luminometer.[11]

-

For GFP: Measure fluorescence using a fluorometer.

-

For Radioactive Assays: Use 35S-methionine and measure incorporation via scintillation counting after protein precipitation.

-

-

Data Analysis: Plot the measured signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

Toeprinting (Primer Extension Inhibition) Assay

Toeprinting is used to map the precise binding site of a molecule on an RNA strand.

-

Objective: To identify the specific nucleotides in the 16S rRNA A-site that are shielded by this compound binding.

-

Methodology:

-

Complex Formation: Incubate purified 30S ribosomal subunits with a specific mRNA template and this compound to allow for complex formation.

-

Primer Hybridization: Add a DNA primer, 5'-end-labeled with a radioisotope (e.g., ³²P) or fluorescent dye, that is complementary to a downstream sequence on the mRNA.[15]

-

Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it is physically blocked by the edge of the ribosome-apramycin complex.[15]

-

Denaturation & Gel Electrophoresis: Stop the reaction, denature the products, and run them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same template/primer pair.

-

Analysis: The "toeprint" appears as a band on the gel that is 15-17 nucleotides downstream of the codon in the ribosomal P-site. The presence of this compound will cause a specific pause (a strong band), identifying the 3' boundary of the bound drug-ribosome complex on the mRNA.[15]

-

Conclusion and Implications for Drug Development

This compound's efficacy as an antibiotic is intrinsically linked to its high selectivity for prokaryotic ribosomes. This selectivity, primarily driven by the A1408G nucleotide difference in the ribosomal A site, ensures potent inhibition of bacterial protein synthesis while sparing eukaryotic host cells.[1][6] This molecular basis translates to a wider therapeutic window and a lower potential for systemic toxicity and ototoxicity compared to less selective aminoglycosides.[1] For drug development professionals, this compound serves as an excellent scaffold. Its unique structure, which is resilient to most common aminoglycoside-modifying enzymes, combined with its high target selectivity, makes it a valuable starting point for designing next-generation antibiotics to combat multidrug-resistant pathogens.[1] Understanding the detailed mechanisms and experimental validations outlined in this guide is critical for the rational design and evaluation of novel, safer, and more effective antibacterial agents.

References

- 1. Apralogs: this compound 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. 2.4. In vitro Translation Assay [bio-protocol.org]

- 14. In vitro research method for screening inhibitors of protein translation [norecopa.no]

- 15. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Apramycin Resistance via the AAC(3)-IV Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin is a unique aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. Its distinct chemical structure, featuring a bicyclic sugar moiety and a monosubstituted deoxystreptamine ring, has historically rendered it resilient to many common aminoglycoside resistance mechanisms. However, the emergence and dissemination of the this compound resistance gene, aac(3)-IV, pose a significant challenge to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanism by which the aminoglycoside N-acetyltransferase AAC(3)-IV confers resistance to this compound. We will delve into the enzymatic kinetics, substrate specificity, and the critical molecular interactions that underpin this resistance phenotype, supplemented with detailed experimental protocols and visual representations of the key processes.

Molecular Mechanism of AAC(3)-IV Mediated Resistance

The primary mechanism of this compound resistance conferred by the aac(3)-IV gene is the enzymatic inactivation of the antibiotic. The gene encodes for the aminoglycoside 3-N-acetyltransferase IV (AAC(3)-IV), an enzyme that catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the 3-amino group of the deoxystreptamine ring of this compound and other susceptible aminoglycosides[1][2]. This acetylation results in a modified antibiotic with significantly reduced affinity for its ribosomal target, the 30S ribosomal subunit, thereby rendering the drug ineffective[1].

The AAC(3)-IV enzyme exhibits a broad substrate specificity, a feature that distinguishes it from many other aminoglycoside acetyltransferases[1][3]. It can inactivate not only this compound but also other clinically important aminoglycosides such as gentamicin, tobramycin, and paromomycin[4][5]. This broad substrate range is a cause for concern in clinical settings, as the presence of aac(3)-IV can lead to cross-resistance across multiple aminoglycoside antibiotics[6].

Enzymatic Reaction Pathway

The enzymatic reaction catalyzed by AAC(3)-IV follows a sequential, random bi-bi kinetic mechanism[1][2]. This means that both substrates, the aminoglycoside (e.g., this compound) and the acetyl donor (acetyl-CoA), can bind to the enzyme in any order to form a ternary enzyme-substrate complex before the acetyl transfer occurs and the products (acetylated aminoglycoside and Coenzyme A) are released.

Quantitative Data on AAC(3)-IV Activity

The substrate promiscuity and catalytic efficiency of AAC(3)-IV have been characterized through steady-state kinetics and determination of minimum inhibitory concentrations (MICs).

Steady-State Kinetic Parameters

The following table summarizes the kinetic parameters of AAC(3)-IV for various aminoglycoside and acyl-CoA substrates. The data highlight the enzyme's broad specificity for aminoglycosides and a narrower preference for the acyl-donor.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Aminoglycosides | ||||

| This compound | 1.8 ± 0.1 | 1.2 ± 0.2 | 1.5 x 10⁶ | [1] |

| Gentamicin | 2.5 ± 0.1 | 2.0 ± 0.3 | 1.3 x 10⁶ | [1] |

| Tobramycin | 3.0 ± 0.2 | 1.5 ± 0.3 | 2.0 x 10⁶ | [1] |

| Ribostamycin | 2.2 ± 0.1 | 1.8 ± 0.2 | 1.2 x 10⁶ | [1] |

| Paromomycin | 1.5 ± 0.1 | 2.5 ± 0.4 | 6.0 x 10⁵ | [1] |

| Amikacin | No activity | - | - | [3] |

| Acyl-CoA Donors | ||||

| Acetyl-CoA | 2.0 ± 0.1 | 50 ± 5 | 4.0 x 10⁴ | [1] |

| Propionyl-CoA | 1.5 ± 0.1 | 250 ± 30 | 6.0 x 10³ | [1] |

| Butyryl-CoA | 0.5 ± 0.05 | 500 ± 60 | 1.0 x 10³ | [1] |

Table 1: Steady-State Kinetic Parameters of AAC(3)-IV. Data were obtained from studies using purified recombinant AAC(3)-IV enzyme[1][3].

Minimum Inhibitory Concentrations (MICs)

The expression of aac(3)-IV in bacteria leads to a significant increase in the MIC of this compound and other susceptible aminoglycosides.

| Strain | Relevant Genotype | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Reference |

| E. coli AG173 | aac(3)-IV positive clinical isolate | >256 | 64 | 32 | [7] |

| E. coli AG380 | aac(3)-IV positive clinical isolate | 128 | 16 | 16 | [7] |

| E. coli AG381 | aac(3)-IV positive clinical isolate | >256 | 32 | 16 | [7] |

| E. coli (recombinant) | Expressing aac(3)-IV | 64 - >256 | 16 - 64 | 8 - 32 | [7] |

| E. coli (control) | Lacking aac(3)-IV | 4 - 8 | 0.5 - 1 | 0.5 - 1 | [7] |

Table 2: this compound and other Aminoglycoside MICs for E. coli Strains. MIC values can vary depending on the specific clinical isolate and the expression level of the recombinant gene[7].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the AAC(3)-IV enzyme and its role in this compound resistance.

Cloning, Expression, and Purification of AAC(3)-IV

A common workflow for obtaining purified AAC(3)-IV for in vitro studies is outlined below.

Methodology:

-

Gene Amplification: The aac(3)-IV gene is amplified from a plasmid or genomic DNA source using PCR with primers that introduce restriction sites.

-

Cloning: The amplified gene and an appropriate expression vector (e.g., pET series) are digested with the corresponding restriction enzymes and ligated.

-

Transformation: The ligation product is transformed into a cloning strain of E. coli for plasmid propagation and sequence verification.

-

Expression: The verified plasmid is then transformed into an expression strain of E. coli (e.g., BL21(DE3)). The culture is grown to mid-log phase, and protein expression is induced, typically with IPTG.

-

Purification: Cells are harvested and lysed. The AAC(3)-IV protein is purified from the cell lysate using a series of chromatographic steps, often starting with affinity chromatography (if the protein is tagged) followed by size-exclusion chromatography for polishing. Protein purity is assessed by SDS-PAGE.

AAC(3)-IV Enzyme Kinetics Assay

The activity of AAC(3)-IV is commonly measured using a continuous spectrophotometric assay that monitors the release of Coenzyme A (CoA).

Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dithiodipyridine (DTDP) to produce a colored product (TNB²⁻ or 4-thiopyridone, respectively) that can be monitored spectrophotometrically.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing buffer, the purified AAC(3)-IV enzyme, a fixed concentration of acetyl-CoA, varying concentrations of the aminoglycoside substrate, and the chromogenic reagent (e.g., DTDP).

-

Initiation and Monitoring: The reaction is initiated by the addition of one of the substrates (often the aminoglycoside) and the increase in absorbance is monitored over time in a spectrophotometer at the appropriate wavelength (e.g., 324 nm for the reaction with DTDP).

-

Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax (from which kcat is calculated).

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is the standard procedure for determining the MIC of this compound for bacterial strains.

Methodology:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to investigate the role of specific amino acid residues in the active site of AAC(3)-IV in substrate binding and catalysis.

Methodology:

-

Primer Design: Primers are designed to be complementary to the template plasmid containing the aac(3)-IV gene, with a mismatch at the site of the desired mutation.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

Transformation: The mutated plasmid is transformed into E. coli.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing of the isolated plasmid DNA.

-

Functional Analysis: The mutated AAC(3)-IV protein is then expressed, purified, and its kinetic parameters and the MIC of the strain expressing it are determined and compared to the wild-type enzyme. Studies have identified key residues such as His124, Glu185, Asp187, and Asp67 as being critical for substrate binding and catalysis[4][5].

Conclusion

The this compound resistance gene aac(3)-IV encodes a highly promiscuous N-acetyltransferase that effectively inactivates this compound and a range of other clinically relevant aminoglycosides. The enzyme operates through a random sequential bi-bi kinetic mechanism, and its broad substrate specificity poses a significant threat to the continued use of this compound. A thorough understanding of the molecular mechanism of AAC(3)-IV, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for the development of strategies to overcome this resistance. These strategies may include the design of novel this compound derivatives that are poor substrates for AAC(3)-IV or the development of inhibitors that target the active site of this resistance enzyme. Continuous surveillance for the prevalence of aac(3)-IV in clinical isolates is also essential to guide appropriate antibiotic stewardship and preserve the efficacy of this important class of antibiotics.

References

- 1. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Human isolates of this compound-resistant Escherichia coli which contain the genes for the AAC(3)IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apramycin: Molecular Properties and Essential Calculations for Researchers

This technical guide provides a comprehensive overview of Apramycin, an aminoglycoside antibiotic, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, essential formulation calculations, mechanism of action, and detailed experimental protocols.

Physicochemical Properties of this compound

This compound is primarily available as a free base or a sulfate salt. The choice of form is critical for experimental accuracy, particularly when preparing solutions of known molarity. The fundamental properties are summarized below.

| Property | This compound (Free Base) | This compound Sulfate | Citation(s) |

| Chemical Formula | C₂₁H₄₁N₅O₁₁ | C₂₁H₄₃N₅O₁₅S (or C₂₁H₄₁N₅O₁₁ • H₂SO₄) | [1][2][3] |

| Molecular Weight | 539.6 g/mol (also cited as 539.58 g/mol ) | 637.66 g/mol (also cited as 637.7 g/mol ) | [1][3] |

| CAS Number | 37321-09-8 | 65710-07-8 | [1][2] |

| Appearance | White to brown powder | Solid powder | [2] |

| Biological Source | Streptomyces tenebrarius | - | |

| Solubility | - | Freely soluble in water | [4] |

Formulation Calculations for Experimental Use

Accurate preparation of stock solutions and experimental concentrations is fundamental to reliable research. The molecular weight is a key parameter in these calculations.

Molarity Calculation

To prepare a solution of a specific molarity (M), use the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation (this compound Sulfate): To prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) stock solution of this compound Sulfate:

-

Mass (g) = 0.01 mol/L * 0.01 L * 637.66 g/mol

-

Mass (g) = 0.0063766 g

-

Mass (mg) = 6.3766 mg

Stock Solution Dilution

To dilute a concentrated stock solution to a final working concentration, use the formula:

M₁V₁ = M₂V₂

Where:

-

M₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to use

-

M₂ = Desired final concentration

-

V₂ = Desired final volume

Example Calculation: To prepare 1 mL of a 100 µM solution from a 10 mM stock solution:

-

(10 mM) * V₁ = (0.1 mM) * 1 mL

-

V₁ = (0.1 mM * 1 mL) / 10 mM

-

V₁ = 0.01 mL or 10 µL

Therefore, add 10 µL of the 10 mM stock solution to 990 µL of the desired solvent.

Mechanism of Action

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. Its unique structure allows it to bind with high affinity to the bacterial ribosomal decoding site (A-site) on the 16S rRNA of the 30S ribosomal subunit.[5][6] This interaction has two primary consequences:

-

Blocking of Translocation : this compound's primary mechanism is to lock the ribosome in a conformation that prevents the movement of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[5][7][8]

-

Induction of mRNA Misreading : At lower concentrations, the binding of this compound can cause the incorrect aminoacyl-tRNA to be incorporated, leading to the synthesis of non-functional or toxic proteins.[8][9]

This dual action contributes to its potent bactericidal properties against many gram-negative bacteria.[1][4]

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Below are methodologies for key experiments involving this compound, synthesized from published research.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. A standard method is broth microdilution.

Caption: Standard workflow for MIC determination by broth microdilution.

LC-MS/MS Method for this compound Quantification in Plasma

This protocol is based on methods used in pharmacokinetic studies to determine this compound concentrations in biological matrices.[10][11]

-

Sample Preparation :

-

Chromatographic Conditions :

-

Column : Waters XSelect HSS T3 (2.5 µm, 2.1x150 mm).[10][11]

-

Mobile Phase A : 0.1% formic acid in water.[11]

-

Mobile Phase B : 0.1% formic acid in a solution of 65% acetonitrile, 30% methanol, and 5% isopropanol.[11]

-

Flow Rate : 0.3 mL/min.[11]

-

Gradient :

-

0–0.5 min: 10% B

-

0.5–2.5 min: Gradient from 10% to 95% B

-

2.5–3.4 min: Hold at 95% B

-

3.4–3.5 min: Return to 10% B

-

3.5–5.0 min: Hold at 10% B for re-equilibration.[11]

-

-

-

Mass Spectrometry Conditions :

This guide provides the foundational data and methodologies required for the effective use of this compound in a research setting. Adherence to these technical details will ensure the generation of precise and reproducible results.

References

- 1. This compound | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound Sulfate | C21H43N5O15S | CID 3081544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. This compound recognition by the human ribosomal decoding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Population pharmacokinetics of this compound from first-in-human plasma and urine data to support prediction of efficacious dose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. Model‐Informed Drug Development for Antimicrobials: Translational PK and PK/PD Modeling to Predict an Efficacious Human Dose for this compound - PMC [pmc.ncbi.nlm.nih.gov]

Apramycin Solubility: A Technical Guide for Researchers

An In-depth Examination of Apramycin Solubility in Water and Common Laboratory Buffers for Scientific and Drug Development Applications.

This technical guide provides a comprehensive overview of the solubility of this compound, an aminoglycoside antibiotic, in aqueous solutions and standard laboratory buffers. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and formulation.

Core Solubility Data

This compound, particularly in its sulfate salt form, exhibits high solubility in aqueous solutions. The following table summarizes the available quantitative data for its solubility in water and Phosphate-Buffered Saline (PBS).

| Solvent | Form | Reported Solubility | Temperature | pH | Citation(s) |

| Water | This compound | 53.3 mg/mL | Not Specified | Not Specified | [1] |

| Water | This compound Sulfate | ≥ 200 mg/mL | Not Specified | Not Specified | [2] |

| Water | This compound Sulfate | 100 mg/mL | Not Specified | Not Specified | [2][3] |

| Water | This compound Sulfate | ≥ 64.2 mg/mL | Not Specified | Not Specified | [4][5] |

| Water | This compound Sulfate | 25 mg/mL | Not Specified | Not Specified | [6][7][8] |

| Phosphate-Buffered Saline (PBS) | This compound Sulfate | Approximately 10 mg/mL | Not Specified | 7.2 | [9] |

| Phosphate-Buffered Saline (PBS) | This compound Sulfate | 100 mg/mL (ultrasonication may be needed) | Not Specified | Not Specified | [2][10] |

It is important to note that while this compound sulfate is described as being freely or highly soluble in water, specific quantitative values can vary between suppliers and batches.[11][12][13] For PBS, one source indicates a solubility of approximately 10 mg/mL at pH 7.2, while another suggests a higher solubility of 100 mg/mL, potentially requiring sonication for complete dissolution.[2][9][10] Aqueous solutions of this compound sulfate are noted to be very stable.[11]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the immediate search results, a general methodology based on established practices for antibiotic solubility testing can be outlined. The "shake-flask" method is a commonly recommended approach for determining equilibrium solubility.[14][15]

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, PBS, TRIS buffer) at a specified temperature.

Materials:

-

This compound (or its salt, e.g., this compound sulfate)

-

Solvent of interest (e.g., purified water, prepared PBS buffer)

-

Mechanical agitation device (e.g., orbital shaker) capable of temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Validated analytical method for quantification of this compound (e.g., HPLC-UV, microbiological assay)[16]

-

Calibrated pH meter

General Procedure (Shake-Flask Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a suitable vessel (e.g., glass vial). This ensures that a saturated solution is achieved, characterized by the presence of undissolved solid.[15]

-

The vessel should be sealed to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessel in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[14][15]

-